

Experimental setup for high-yield synthesis of triazine derivatives

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Compound of Interest

Compound Name:	Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
Cat. No.:	B020659

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An increasing demand for efficient and sustainable chemical processes has driven the development of advanced synthetic methodologies for 1,3,5-triazine derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.^{[1][2][3]} Traditional synthesis methods often require harsh reaction conditions and long reaction times, leading to moderate yields.^[1] This document details high-yield experimental setups for synthesizing triazine derivatives, focusing on modern techniques such as microwave-assisted synthesis, sonochemistry, and multi-component reactions. These protocols are designed for researchers, scientists, and drug development professionals seeking to optimize the production of these valuable compounds.

Methodologies for High-Yield Synthesis

Several advanced techniques have been developed to improve the efficiency, yield, and environmental footprint of triazine synthesis. These methods offer significant advantages over conventional heating approaches.

- **Microwave-Assisted Synthesis:** Microwave irradiation has become a widely used tool in organic synthesis for its ability to rapidly and uniformly heat reaction mixtures, leading to dramatic reductions in reaction times and often higher yields.^{[4][5]} This technique is particularly effective for the synthesis of both symmetrical and unsymmetrical 1,3,5-triazines.
[\[1\]](#)

- Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. This green chemistry approach can significantly shorten reaction times, improve yields, and often allows for synthesis in aqueous media, reducing the need for organic solvents.[3][6][7]
- Multi-Component Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a product that contains portions of all the initial reactants. These one-pot syntheses are highly efficient and can be performed without a catalyst, providing a rapid route to a variety of triazine derivatives.[8][9]
- Solvent-Free and Catalytic Synthesis: To further enhance sustainability, solvent-free reaction conditions, often coupled with microwave irradiation or the use of recyclable, environmentally benign catalysts like silica-supported Lewis acids, have been developed.[1][10]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data from various high-yield synthesis protocols for triazine derivatives, allowing for a clear comparison of their efficiency.

Table 1: Microwave-Assisted Synthesis of Triazine Derivatives

Starting Materials	Key Reagents/Solvent	Temperature (°C)	Time	Yield (%)	Reference
4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, 2-phenylethyl amine	Na_2CO_3 , TBAB, DMF	150	150 s	up to 88	[6] [7]
5-aminopyrazole, N-carbetoxythiourea intermediate	N/A	100	5 min	77 (overall)	[11]
Substituted benzoyl benzotriazolides, metformin	TEA, DMF	100	3 h	up to 92	[2]
4-substituted aniline, 6-membered cyclic amines	Dioxane/ Na_2CO_3	N/A (400 W)	10 min	88 - 93.1	[12]

| Cyanuric chloride, phenylethylamine, tryptamines | N/A | N/A (50 W) | 2.5 min | > 50 | [\[13\]](#) |

Table 2: Ultrasound-Assisted Synthesis of Triazine Derivatives

Starting Materials	Key Reagents/Solvent	Temperature	Time	Yield (%)	Reference
1,3,5-triazine intermediates, various amines	Na ₂ CO ₃ , TBAB, Water	Room Temp.	5 min	> 75	[3][6][7]
Melamine, formaldehyde, 2-aminopyridine	Ethanol	Room Temp.	30-35 min	84	[7]
4,6-disubstituted-1,3,5-triazine, hydrazone	Acetic acid, Ethanol	40 °C	30-60 min	up to 96	[7]
s-triazine based chalcone, phenyl hydrazine	Amberlyst-15, Acetic acid	N/A	30-35 min	89 - 93	[14]

| 1,2,4-triazole, 2-bromoacetamides | N/A | 45-55 °C | 40-80 min | 75 - 89 | [15] |

Table 3: Multi-Component & Other High-Yield Syntheses

Method	Starting Materials	Key Reagents /Solvent	Temperature (°C)	Time	Yield (%)	Reference
Multi-Component	Arylaldehydes, thiourea, trimethyl orthoformalate	DMF	80	5 h	up to 87	[9]
Solvent-Free	Aminopyridine derivatives, dibromomethane	Dibromomethane	N/A	N/A	80 - 90	[16]
Solvent-Free Catalytic	Nitriles	Silica-supported Lewis acids	N/A	24 h (conv. heat)	N/A	[10]

| Reflux (Conventional) | 2-chloro-4,6-disubstituted-s-triazine, hydrazine hydrate, aldehydes | Acetic acid, Ethanol | Reflux | 4-6 h | Good | [17] |

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Morpholine-Functionalized 1,3,5-Triazines[6][7]

This protocol describes the final nucleophilic substitution step to yield the target compounds.

- **Reactant Preparation:** In a microwave-safe vial, combine 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1 mmol), the selected amine (e.g., 2-phenylethylamine, 1.1 mmol), sodium carbonate (Na_2CO_3 , 2 mmol), and tetrabutylammonium bromide (TBAB, 0.1 mmol).
- **Solvent Addition:** Add dimethylformamide (DMF, 3 mL) to the vial.

- Microwave Irradiation: Seal the vial and place it in a 50 W microwave reactor. Irradiate the mixture at 150 °C for 150 seconds.
- Work-up: After cooling, pour the reaction mixture into cold water.
- Purification: Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the final product. Yields for various derivatives range from 54% to 96%.^[6]

Protocol 2: Ultrasound-Assisted Synthesis in Aqueous Media^{[3][6][7]}

This protocol provides a greener alternative to the microwave-assisted method.

- Reactant Preparation: In a suitable reaction vessel, combine the 1,3,5-triazine intermediate (1 mmol), the desired amine (1.1 mmol), sodium carbonate (2 mmol), and TBAB (0.1 mmol).
- Solvent Addition: Add water as the main solvent, with a catalytic amount of DMF if necessary to improve solubility.
- Sonication: Immerse the vessel in an ultrasonic bath or use a probe sonicator. Apply ultrasonic irradiation (e.g., 70% amplitude) at room temperature for 5 minutes.
- Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1. This method typically achieves yields greater than 75%.^[3]

Protocol 3: Catalyst-Free, One-Pot Multi-Component Synthesis^{[8][9]}

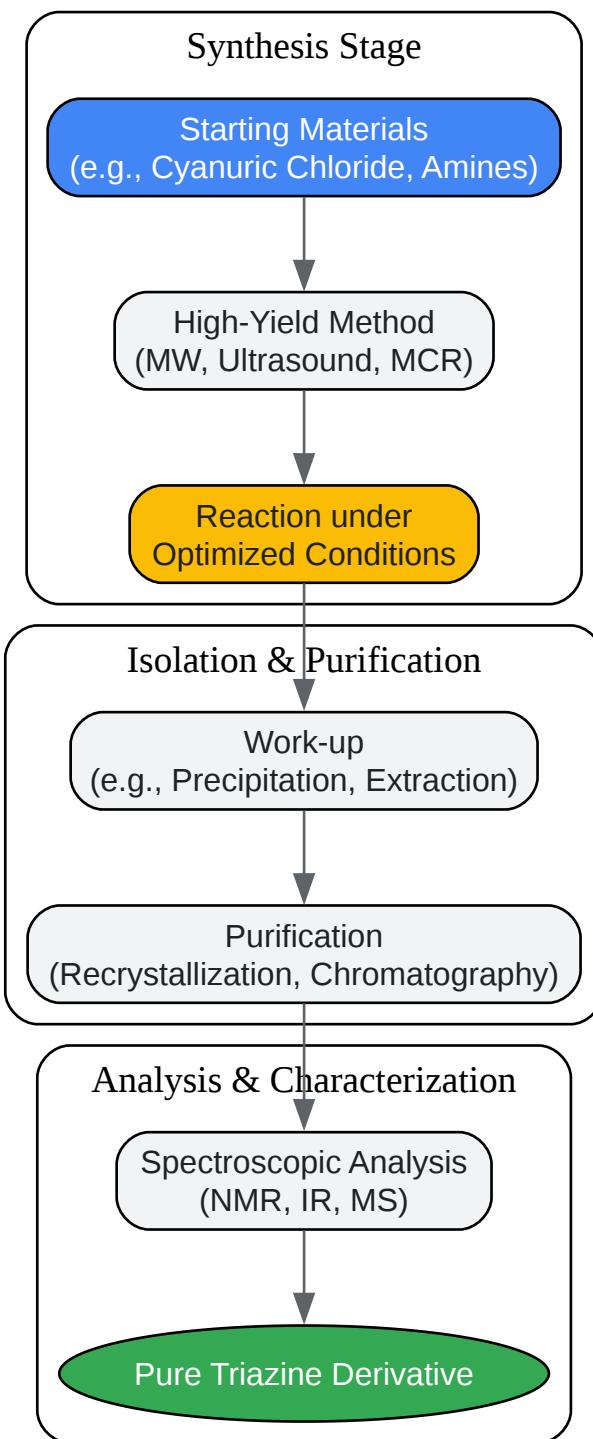
This protocol describes the synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones.

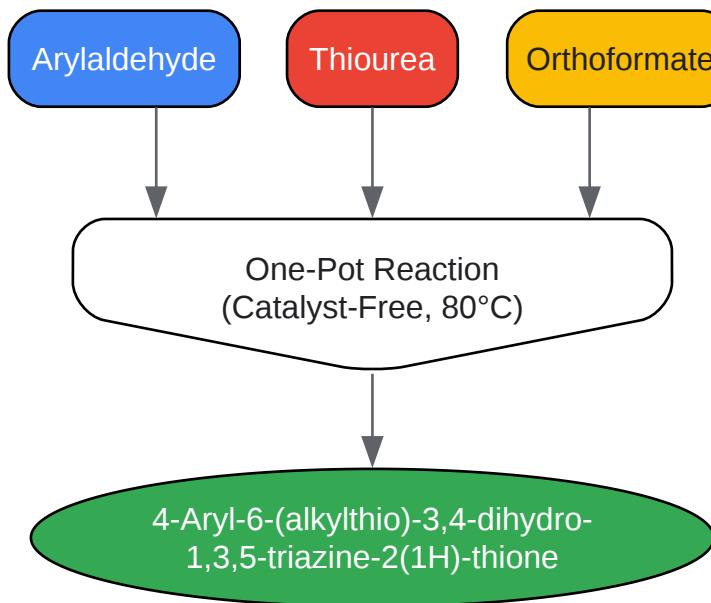
- Reactant Combination: In a sealed reaction tube, mix an arylaldehyde (1.0 mmol), thiourea (2.5 mmol), and a trialkyl orthoformate (e.g., trimethyl orthoformate, 1.0 mmol).
- Solvent Addition: Add DMF (1 mL) to the mixture.

- Heating: Heat the reaction mixture at 80 °C for 5 hours.
- Work-up: After cooling to room temperature, add water to the mixture and stir.
- Purification: Collect the resulting solid precipitate by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from ethanol to yield the desired product. A scaled-up 10 mmol reaction of benzaldehyde, thiourea, and trimethyl orthoformate yielded the product in 87% yield.[9]

Visualizations

The following diagrams illustrate key experimental workflows and reaction pathways.





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